molecular formula C23H22O4 B4643748 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B4643748
M. Wt: 362.4 g/mol
InChI Key: JSFHZANFXMHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-15-20(26-23(25)17-10-6-3-7-11-17)13-12-18-19(14-21(24)27-22(15)18)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFHZANFXMHSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate typically involves the condensation of 7-hydroxy-4-methylcoumarin with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted coumarins.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a derivative of chromen, a bicyclic structure known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C27H29O6C_{27}H_{29}O_6. The compound features a chromen core with an 8-methyl group and a cyclohexanecarboxylate substituent, which influences its biological properties.

1. Antioxidant Activity

Research indicates that derivatives of chromen exhibit significant antioxidant properties. The presence of the phenyl group in this compound enhances its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

2. Acetylcholinesterase Inhibition

Studies have shown that related compounds within the chromen family act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions and memory. For instance, certain substituted compounds demonstrated AChE inhibitory activities with selectivity ratios favoring AChE over butyrylcholinesterase (BuChE) .

3. Anti-inflammatory Effects

The anti-inflammatory properties of chromen derivatives have been documented, suggesting that they may modulate inflammatory pathways. This activity could be particularly beneficial in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : By inhibiting key enzymes such as AChE, this compound can alter neurotransmitter dynamics.
  • Radical Scavenging : The structural features allow it to interact with reactive oxygen species (ROS), mitigating oxidative damage.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various chromen derivatives for their biological activities:

StudyFindings
Study on AChE Inhibitors Identified potent AChE inhibitors among chromen derivatives, highlighting the structural importance of substituents.
Antioxidant Evaluation Demonstrated significant radical scavenging activity in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Assays Showed promising results in reducing inflammation markers in animal models, indicating a pathway for therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 2
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8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

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